molecular formula C11H16N2O3S B7569923 2-[(2-Cyclopropyl-2-hydroxyethyl)amino]benzenesulfonamide

2-[(2-Cyclopropyl-2-hydroxyethyl)amino]benzenesulfonamide

Cat. No. B7569923
M. Wt: 256.32 g/mol
InChI Key: DMNLRYZPRFFYPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-Cyclopropyl-2-hydroxyethyl)amino]benzenesulfonamide, also known as celecoxib, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used for the treatment of pain and inflammation associated with osteoarthritis, rheumatoid arthritis, and other musculoskeletal disorders. It was first introduced in 1998 and has since become one of the most widely prescribed drugs in the world.

Scientific Research Applications

Celecoxib has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to be effective in reducing pain and inflammation associated with osteoarthritis, rheumatoid arthritis, and other musculoskeletal disorders. In addition, it has been studied for its potential use in the prevention and treatment of cancer, particularly colorectal cancer. Celecoxib has been shown to inhibit the growth of cancer cells and to induce apoptosis (programmed cell death) in cancer cells.

Mechanism of Action

Celecoxib is a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX-2, 2-[(2-Cyclopropyl-2-hydroxyethyl)amino]benzenesulfonamide reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
Celecoxib has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, which are involved in the inflammatory response. In addition, it has been shown to inhibit the growth of cancer cells and to induce apoptosis in cancer cells. Celecoxib has also been shown to have anti-angiogenic effects, meaning that it can inhibit the growth of blood vessels that supply tumors with nutrients.

Advantages and Limitations for Lab Experiments

Celecoxib has a number of advantages for lab experiments. It is relatively easy to synthesize and is widely available. It has also been extensively studied, so there is a large body of literature on its properties and effects. However, there are also some limitations to its use in lab experiments. For example, it can be difficult to control the dose and concentration of 2-[(2-Cyclopropyl-2-hydroxyethyl)amino]benzenesulfonamide, which can affect the results of experiments. In addition, there may be variability in the response of different cell types and tissues to 2-[(2-Cyclopropyl-2-hydroxyethyl)amino]benzenesulfonamide.

Future Directions

There are a number of future directions for research on 2-[(2-Cyclopropyl-2-hydroxyethyl)amino]benzenesulfonamide. One area of research is the development of new analogs of 2-[(2-Cyclopropyl-2-hydroxyethyl)amino]benzenesulfonamide that may have improved anti-inflammatory and anti-cancer properties. Another area of research is the identification of new targets for 2-[(2-Cyclopropyl-2-hydroxyethyl)amino]benzenesulfonamide, particularly in the context of cancer. Finally, there is a need for further studies to determine the optimal dosing and administration of 2-[(2-Cyclopropyl-2-hydroxyethyl)amino]benzenesulfonamide for different conditions and patient populations.

Synthesis Methods

The synthesis of 2-[(2-Cyclopropyl-2-hydroxyethyl)amino]benzenesulfonamide involves a multi-step process that begins with the reaction of 2-aminobenzenesulfonamide with ethyl chloroacetate to form the intermediate ethyl 2-(2-aminophenyl)sulfonamidoacetate. This intermediate is then treated with cyclopropylmagnesium bromide to form the cyclopropyl derivative, which is subsequently hydrolyzed to form 2-[(2-Cyclopropyl-2-hydroxyethyl)amino]benzenesulfonamide. The overall yield of this process is approximately 50%.

properties

IUPAC Name

2-[(2-cyclopropyl-2-hydroxyethyl)amino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3S/c12-17(15,16)11-4-2-1-3-9(11)13-7-10(14)8-5-6-8/h1-4,8,10,13-14H,5-7H2,(H2,12,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMNLRYZPRFFYPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CNC2=CC=CC=C2S(=O)(=O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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